3-(Furan-2-yl)-2-thioxopropanoic acid

Description

Contextual Significance of Furan-Containing Organic Compounds in Academic Research

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a foundational structural motif in a vast array of organic compounds. ijabbr.comwikipedia.org Its presence is noted in numerous natural products and synthetic molecules, where it often imparts unique chemical and physical properties. ijabbr.com In academic research, furan derivatives are extensively studied for their utility as versatile synthetic intermediates. ijsrst.comresearchgate.net The electron-rich nature of the furan ring makes it susceptible to a variety of chemical transformations, allowing for the construction of complex molecular architectures. ijabbr.com Furthermore, the furan scaffold is recognized for its ability to engage in various non-covalent interactions, which is a key factor in its prevalence in biologically active compounds. ijabbr.com The investigation of novel furan derivatives continues to be a vibrant area of research, driven by the quest for new materials, catalysts, and therapeutic agents. ijabbr.comresearchgate.net

Importance of α-Thioxo Carboxylic Acids and their Derivatives in Organic Synthesis and Medicinal Chemistry

α-Thioxo carboxylic acids and their derivatives represent a class of organosulfur compounds characterized by a thiocarbonyl group adjacent to a carboxylic acid moiety. wikipedia.org In organic synthesis, these compounds are valuable precursors for the synthesis of various sulfur-containing heterocycles and other complex molecules. The reactivity of the thiocarbonyl group allows for a range of chemical manipulations, making them versatile building blocks. nyu.edu

From a medicinal chemistry perspective, the incorporation of a thioxo group can significantly modulate the biological activity of a parent molecule. researchgate.net Thiocarboxylic acids are known to be more acidic than their carboxylic acid counterparts. wikipedia.org This alteration in acidity can influence a molecule's pharmacokinetic and pharmacodynamic properties. Moreover, the sulfur atom can participate in unique interactions with biological targets, potentially leading to enhanced potency or selectivity. researchgate.net The study of α-thioxo carboxylic acids and their derivatives is therefore an important endeavor in the development of new therapeutic agents.

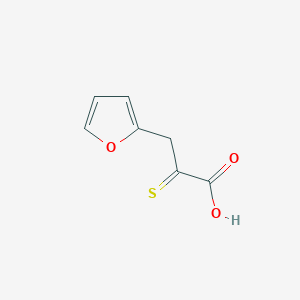

Structural Elucidation and Academic Nomenclature of 3-(Furan-2-yl)-2-thioxopropanoic Acid

The chemical structure of this compound comprises a furan ring connected at the 2-position to a three-carbon propanoic acid chain, with a thioxo (C=S) group at the α-carbon (the carbon adjacent to the carboxylic acid).

Systematic IUPAC Name: this compound

The nomenclature is derived following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk The parent chain is identified as propanoic acid. A thioxo group is present on the second carbon, and a furan-2-yl group is on the third carbon.

Interactive Data Table: Structural and Chemical Identifiers

| Property | Value |

| Molecular Formula | C₇H₆O₃S |

| Structure | A furan ring linked at its 2-position to a propanoic acid backbone with a thioxo group at the α-position. |

| Functional Groups | Furan, Carboxylic Acid, Thione |

Research Gaps and Objectives for Comprehensive Investigation of this compound

A thorough review of the scientific literature reveals a significant research gap concerning this compound. While extensive research exists on furan derivatives and α-thioxo carboxylic acids as separate classes of compounds, their combination in this specific molecule remains largely unexplored. This lack of dedicated studies presents a valuable opportunity for new scientific inquiry.

Key Research Gaps:

Synthesis and Characterization: There is a need for the development of efficient and scalable synthetic routes to produce this compound in high purity. Detailed characterization using modern spectroscopic and analytical techniques is also required to fully elucidate its properties.

Physicochemical Properties: Fundamental physicochemical properties, such as pKa, solubility, and stability, have not been experimentally determined. This data is crucial for understanding its behavior in different environments and for designing potential applications.

Reactivity Profile: The chemical reactivity of this compound has not been systematically investigated. Understanding its behavior in various chemical reactions is essential for its utilization as a synthetic intermediate.

Biological Activity: There is a lack of data on the biological effects of this compound. Screening for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects, could uncover potential therapeutic applications.

Future Research Objectives:

Based on the identified research gaps, the following objectives are proposed for a comprehensive investigation of this compound:

To develop and optimize a synthetic pathway for this compound. This would involve exploring different synthetic strategies and reaction conditions to achieve high yields and purity.

To thoroughly characterize the spectroscopic and physicochemical properties of the synthesized compound. This will include techniques such as NMR, IR, and mass spectrometry, as well as the determination of its pKa and solubility.

To investigate the chemical reactivity of this compound. This will involve studying its reactions with various reagents to understand its potential as a building block in organic synthesis.

To conduct a preliminary screening of the biological activity of this compound. This will involve testing the compound in a range of biological assays to identify any potential therapeutic applications.

The pursuit of these objectives will provide a foundational understanding of this novel compound and pave the way for its potential application in organic synthesis and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4066-13-1 |

|---|---|

Molecular Formula |

C7H6O3S |

Molecular Weight |

170.19 g/mol |

IUPAC Name |

3-(furan-2-yl)-2-sulfanylidenepropanoic acid |

InChI |

InChI=1S/C7H6O3S/c8-7(9)6(11)4-5-2-1-3-10-5/h1-3H,4H2,(H,8,9) |

InChI Key |

JWGRZUZKIVHWMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CC(=S)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 3 Furan 2 Yl 2 Thioxopropanoic Acid

Reactions Involving the Thioxo Group (C=S)

The thioxo group (C=S) in 3-(Furan-2-yl)-2-thioxopropanoic acid is a site of significant reactivity. Its polarizability and the larger size of the sulfur atom compared to oxygen make the carbon atom susceptible to nucleophilic attack and the sulfur atom a target for electrophiles and oxidizing agents.

Nucleophilic Additions and Substitutions

The carbon atom of the thioxo group is electrophilic and readily undergoes nucleophilic addition. libretexts.orgmasterorganicchemistry.com This reactivity is analogous to that of a ketone, though the C=S bond is generally more reactive towards nucleophiles. A variety of nucleophiles, including organometallic reagents, amines, and thiols, can add to the thioxo group.

Initial addition of a nucleophile to the thioxo group results in the formation of a tetrahedral intermediate. Depending on the nature of the nucleophile and the reaction conditions, this intermediate can be protonated to yield a thiol or undergo subsequent reactions. For instance, reaction with primary amines can lead to the formation of imines, while reaction with hydrazines can yield hydrazones.

| Nucleophile | Reagent Example | Product Type |

| Grignard Reagent | Phenylmagnesium bromide | Tertiary thiol |

| Primary Amine | Aniline | Imine |

| Hydrazine | Hydrazine hydrate | Hydrazone |

| Thiol | Ethanethiol | Dithioacetal |

Oxidation and Reduction Pathways

The thioxo group is susceptible to both oxidation and reduction. Oxidation can lead to a variety of products depending on the oxidizing agent used. Mild oxidation may yield the corresponding sulfine, while stronger oxidizing agents can lead to the formation of a ketone or even cleavage of the C=S bond. The oxidation of α-thiocarboxylic acids to their corresponding sulfoxides has been reported in microsomal systems. nih.govgoogle.com

Reduction of the thioxo group can be achieved using various reducing agents. Common reagents like sodium borohydride (B1222165) or lithium aluminum hydride can reduce the C=S group to a secondary thiol. chemguide.co.ukchemistrysteps.com Catalytic hydrogenation can also be employed for this transformation.

| Transformation | Reagent Example | Product Type |

| Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | Sulfine/Ketone |

| Reduction | Sodium borohydride (NaBH₄) | Secondary thiol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Secondary thiol |

| Catalytic Hydrogenation | H₂/Pd-C | Secondary thiol |

Cyclization Reactions to Form Heterocyclic Systems

The bifunctional nature of this compound, possessing both a thioxo and a carboxylic acid group, makes it a valuable precursor for the synthesis of various heterocyclic systems. Intramolecular cyclization can occur between the thioxo group and the carboxylic acid moiety or its derivatives. For example, dehydration could potentially lead to the formation of a thionolactone.

Furthermore, intermolecular cyclization reactions with bifunctional reagents can yield a wide array of heterocycles. For instance, reaction with α-haloketones could lead to the formation of thiophene (B33073) derivatives, while reaction with hydrazines could afford thiadiazoles. These cyclization reactions are powerful tools for the construction of complex molecular architectures from a relatively simple starting material.

Reactions at the Carboxylic Acid Moiety (-COOH)

The carboxylic acid group is another key reactive site in this compound, allowing for a range of derivatization strategies.

Esterification and Amidation

The carboxylic acid can be readily converted into its corresponding esters and amides through various established methods. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. openstax.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) before reaction with an alcohol. The esterification of 2,5-furandicarboxylic acid has been studied, providing insights into the reactivity of furan-based carboxylic acids. googleapis.comgoogle.com

Similarly, amidation can be accomplished by reacting the carboxylic acid with an amine. This reaction is often facilitated by the use of coupling agents to activate the carboxylic acid. The direct amidation of carboxylic acids catalyzed by various reagents is a well-developed field. researchgate.net The synthesis of amide derivatives from furan-2-carboxylic acid has been reported. nih.gov

| Reaction | Reagent(s) | Product |

| Esterification (Fischer) | Methanol, H₂SO₄ (cat.) | Methyl 3-(furan-2-yl)-2-thioxopropanoate |

| Amidation | Benzylamine, DCC | N-Benzyl-3-(furan-2-yl)-2-thioxopropanamide |

Decarboxylation Studies

Carboxylic acids can undergo decarboxylation, the loss of carbon dioxide, upon heating, sometimes in the presence of a catalyst. The ease of decarboxylation depends on the stability of the carbanion formed upon loss of CO₂. In the case of this compound, the presence of the furan (B31954) ring and the α-thioxo group would influence the stability of the resulting intermediate. The thermal decarboxylation of 2-furoic acid to produce furan has been reported, suggesting that the furan moiety can facilitate this process under certain conditions. researchgate.net The decarboxylation of this compound would likely yield 2-(furan-2-yl)ethanethial.

Transformations Involving the Furan Ring System

The furan moiety in this compound is the primary site for various chemical transformations, offering pathways to a diverse range of derivatives. The electron-rich nature of the furan ring makes it susceptible to electrophilic attack, while also being prone to ring-opening and hydrogenation under specific conditions.

The 2-thioxopropanoic acid substituent at the C2 position of the furan ring is anticipated to be strongly electron-withdrawing. This deactivating nature is due to the combined inductive and resonance effects of the carboxylic acid and thioxo groups. Consequently, electrophilic aromatic substitution (EAS) reactions on this compound are expected to be significantly slower than those on furan itself.

The directing effect of the C2 substituent will dictate the position of substitution on the furan ring. For 2-substituted furans with electron-withdrawing groups, electrophilic attack generally occurs at the C4 and, to a lesser extent, the C5 position. This is because the deactivating effect is most pronounced at the C3 and C5 positions due to resonance, making the C4 position relatively more reactive.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |

| Nitrating agent (e.g., HNO₃/H₂SO₄) | 3-(4-Nitro-furan-2-yl)-2-thioxopropanoic acid | 3-(5-Nitro-furan-2-yl)-2-thioxopropanoic acid |

| Halogenating agent (e.g., Br₂ in a non-polar solvent) | 3-(4-Bromo-furan-2-yl)-2-thioxopropanoic acid | 3-(5-Bromo-furan-2-yl)-2-thioxopropanoic acid |

| Acylating agent (e.g., Ac₂O/Lewis acid) | 3-(4-Acetyl-furan-2-yl)-2-thioxopropanoic acid | 3-(5-Acetyl-furan-2-yl)-2-thioxopropanoic acid |

Note: The predictions in this table are based on the known reactivity of furan derivatives with electron-withdrawing substituents and have not been experimentally verified for this compound.

The furan ring is susceptible to cleavage under acidic conditions. For this compound, protonation of the furan oxygen can initiate a cascade of reactions leading to ring-opened products. The presence of the electron-withdrawing substituent may influence the stability of the furan ring, potentially requiring harsher conditions for ring opening compared to furan or furans with electron-donating groups.

Potential ring-opened products could include various dicarbonyl compounds, arising from the cleavage of the C-O bonds of the furan ring. The specific products formed would depend on the reaction conditions, including the nature of the acid catalyst and the solvent used.

Rearrangement reactions of the furan ring in this molecule are also conceivable, potentially leading to the formation of other heterocyclic systems or highly functionalized acyclic compounds. Such rearrangements could be triggered by thermal or catalytic conditions.

The furan ring of this compound can be reduced to the corresponding tetrahydrofuran (B95107) derivative through catalytic hydrogenation. This transformation typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere.

The presence of the sulfur atom in the thioxo group may pose a challenge for certain catalysts, as sulfur compounds can act as catalyst poisons. Therefore, the choice of catalyst and reaction conditions will be crucial for achieving efficient hydrogenation of the furan ring without affecting the thioxo and carboxylic acid functionalities. It is also possible that the thioxo group could be reduced under certain hydrogenation conditions.

Table 2: Potential Hydrogenation Products of this compound

| Catalyst | Hydrogen Pressure | Temperature | Potential Major Product |

| Pd/C | 1-5 atm | Room Temperature | 3-(Tetrahydrofuran-2-yl)-2-thioxopropanoic acid |

| PtO₂ | 1-5 atm | Room Temperature | 3-(Tetrahydrofuran-2-yl)-2-thioxopropanoic acid |

| Raney Ni | 50-100 atm | 100-150 °C | Potential for over-reduction of the thioxo and carboxylic acid groups |

Note: The outcomes in this table are predictive and based on general knowledge of furan hydrogenation. The specific selectivity and reactivity for this compound would require experimental validation.

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of the aforementioned transformations are rooted in the fundamental principles of organic chemistry.

In electrophilic aromatic substitution , the reaction proceeds through a carbocation intermediate, known as a sigma complex or arenium ion. The attack of an electrophile on the furan ring disrupts the aromaticity. The stability of this intermediate determines the regioselectivity of the reaction. For a 2-substituted furan with an electron-withdrawing group, attack at the C4 position leads to a more stable carbocation intermediate compared to attack at the C3 or C5 positions, as the positive charge is better accommodated. Subsequent deprotonation restores the aromaticity of the furan ring.

The acid-catalyzed ring opening of the furan ring is initiated by the protonation of the ring oxygen. This is followed by nucleophilic attack of a solvent molecule (e.g., water) on one of the activated carbon atoms of the furan ring. A series of proton transfers and bond cleavages then leads to the formation of the ring-opened product.

Catalytic hydrogenation of the furan ring involves the addition of hydrogen atoms across the double bonds of the ring on the surface of a heterogeneous catalyst. The substrate adsorbs onto the catalyst surface, followed by the stepwise addition of hydrogen atoms, ultimately leading to the saturated tetrahydrofuran ring. The stereochemistry of the product is often cis, with both hydrogen atoms adding from the same face of the furan ring.

Theoretical and Computational Chemistry of 3 Furan 2 Yl 2 Thioxopropanoic Acid

Electronic Structure and Molecular Orbital Theory Analysis

The electronic structure of 3-(Furan-2-yl)-2-thioxopropanoic acid is fundamentally governed by the interplay of its three key functional components: the aromatic furan (B31954) ring, the thiocarbonyl (C=S) group, and the carboxylic acid (-COOH) moiety. Molecular Orbital (MO) theory is a powerful tool for understanding the distribution and energy of electrons within the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For this compound, the HOMO is expected to have significant contributions from the π-system of the furan ring and the non-bonding electrons of the sulfur atom in the thiocarbonyl group. The LUMO is likely to be a π* anti-bonding orbital centered on the C=S bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions. globalresearchonline.net

Density Functional Theory (DFT) calculations, commonly using functionals like B3LYP, are employed to determine the energies of these frontier orbitals. benthamscience.com The molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and the sulfur atom, indicating regions susceptible to electrophilic attack, while positive potential (blue) would be located around the acidic proton. nih.gov

Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.70 | Energy difference between HOMO and LUMO |

Note: The values presented are representative and based on typical DFT calculations for similar furan and thiocarbonyl-containing compounds.

Conformational Analysis and Tautomerism

The flexibility of this compound allows for several possible conformations due to rotation around its single bonds. The most significant rotational barriers are expected around the C-C bonds connecting the furan ring to the propanoic acid chain. Computational studies on 2-substituted furans have shown that the conformational preferences are influenced by steric hindrance and electronic interactions between the substituent and the ring. rsc.orgacs.orgnih.gov For the title compound, different orientations of the furan ring relative to the side chain would result in distinct conformers with varying energies.

A crucial aspect of this molecule's chemistry is thione-thiol tautomerism. The 2-thioxo group can exist in equilibrium with its tautomeric thiol form, 3-(Furan-2-yl)-2-(mercapto)propenoic acid. benthamscience.com This equilibrium is a dynamic process involving the migration of a proton. nih.gov

Thione form: Contains a carbon-sulfur double bond (C=S). Thiol form: Contains a carbon-carbon double bond and a sulfhydryl group (-SH).

Computational methods, particularly DFT, can be used to calculate the relative energies of these tautomers to predict which form is more stable. benthamscience.com In many cases, the thione form is found to be more stable in the gas phase, but the equilibrium can be influenced by the solvent. nih.govorientjchem.org Polar protic solvents can stabilize the thiol form through hydrogen bonding. The energy barrier for the tautomerization process can also be calculated, providing insight into the kinetics of the interconversion. orientjchem.orgresearchgate.net

Table 2: Theoretical Relative Energies of Tautomers and Conformers

| Species | Relative Energy (kcal/mol) | Notes |

|---|---|---|

| Thione Tautomer (Conformer 1) | 0.00 | Most stable conformer set as reference |

| Thione Tautomer (Conformer 2) | +2.5 | Rotation around the furan-C bond |

| Thiol Tautomer | +5.3 | Relative stability in the gas phase. nih.gov |

Note: Values are illustrative, based on DFT calculations performed on analogous thione-thiol systems.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are indispensable for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of activation energies. For this compound, several reaction pathways can be computationally explored.

One characteristic reaction of furans is the Diels-Alder [4+2] cycloaddition, where the furan ring acts as a diene. researchgate.netrsc.org Theoretical studies can model the reaction of the furan moiety with various dienophiles, calculating the energies of the transition states for both endo and exo approaches to predict stereoselectivity. pku.edu.cnchemrxiv.org

The thiocarbonyl group is another reactive center. It can undergo nucleophilic addition, similar to a carbonyl group but often with different reactivity patterns. caltech.edu Computational models can determine the activation barriers for the addition of various nucleophiles. acs.org Furthermore, reactions such as thionation of the corresponding carbonyl compound can be studied to understand the synthesis of the title molecule. acs.org

By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, and its energy relative to the reactants defines the activation energy (ΔG‡), which is crucial for predicting reaction rates. nih.gov

Table 3: Hypothetical Activation Energies for a Representative Reaction

| Reaction Type | Reaction Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Nucleophilic Addition | Addition of CH3S- to the C=S group | 12.5 |

| Diels-Alder | Reaction with maleimide | 20.8 |

Note: These activation energies are hypothetical examples based on DFT calculations for similar reaction types to illustrate the application of quantum chemical studies.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. globalresearchonline.netnih.gov By comparing calculated shifts with experimental data, one can confirm molecular structures. researchgate.netacs.orgacs.org

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption bands in an IR spectrum. globalresearchonline.net For this compound, characteristic frequencies for the C=S stretch, O-H stretch, and C=O stretch, as well as furan ring vibrations, can be predicted. benthamscience.comresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. mdpi.commdpi.com The calculations can identify the nature of the electronic transitions, such as the n→π* transition associated with the thiocarbonyl group and π→π* transitions of the furan ring. globalresearchonline.netresearchgate.netresearchgate.netnih.gov

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C=S Carbon | ~205 ppm |

| C=O Carbon | ~170 ppm | |

| IR | ν(O-H) | ~3300 cm⁻¹ |

| ν(C=O) | ~1720 cm⁻¹ | |

| ν(C=S) | ~1100 cm⁻¹ | |

| UV-Vis | λmax (n→π) | ~450 nm |

| λmax (π→π) | ~280 nm |

Note: The predicted values are estimates based on computational studies of compounds with similar functional groups.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly their interactions with other molecules in a condensed phase. psu.edu An MD simulation of this compound in a solvent like water would reveal detailed information about its solvation and intermolecular forces. researchgate.netacs.org

The carboxylic acid group is a strong hydrogen bond donor and acceptor. MD simulations can model the formation and dynamics of hydrogen bonds between the acid and surrounding water molecules. acs.orgresearchgate.netnih.gov The sulfur atom of the thione group can also act as a weak hydrogen bond acceptor.

From the simulation trajectory, properties such as the radial distribution function (RDF) can be calculated. The RDF describes how the density of solvent molecules varies as a function of distance from a specific atom in the solute, providing a clear picture of the solvation shell structure. These simulations are crucial for understanding how the solvent environment influences the molecule's conformation and reactivity.

Table 5: Potential Intermolecular Interactions

| Functional Group | Interaction Type | Role |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bonding | Donor (from -OH) |

| Acceptor (at C=O) | ||

| Thiocarbonyl (C=S) | Hydrogen Bonding | Weak Acceptor |

| Furan Ring | π-π Stacking | With other aromatic systems |

| Furan Oxygen | Hydrogen Bonding | Weak Acceptor |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. digitaloceanspaces.com If this compound were the parent compound for a series of potential drug candidates, QSAR could be a valuable tool in their design and optimization. researchgate.net

The process involves several steps:

Data Set: A series of analogues of the parent compound is synthesized, and their biological activity (e.g., IC₅₀) is measured.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can describe various properties:

Electronic: Dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the observed activity. digitaloceanspaces.com

Validation: The model's predictive power is rigorously tested to ensure it is robust and not a result of chance correlation.

A typical QSAR model for a series of furan derivatives might reveal that activity increases with higher lipophilicity and the presence of an electron-withdrawing group at a specific position on the furan ring. tandfonline.com Such models provide valuable guidance for synthesizing new, more potent compounds.

Table 6: Example of a Hypothetical QSAR Equation

| log(1/IC₅₀) = 0.75 * LogP - 0.23 * ELUMO + 2.14 | |

|---|---|

| Descriptor | Meaning |

| log(1/IC₅₀) | Biological activity (dependent variable) |

| LogP | Measure of hydrophobicity |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

Note: This equation is a fictional example created to illustrate the form and components of a QSAR model.

Despite a comprehensive search of available scientific literature, no specific studies detailing the biological activity and mechanistic investigations of the chemical compound This compound were identified.

Research databases and scientific journals did not yield any in vitro studies assessing the antimicrobial or anti-inflammatory properties of this specific molecule. Consequently, there is no available data on its efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, or fungal pathogens like Candida albicans. Furthermore, information regarding the molecular mechanisms of its potential antimicrobial action is absent from the current body of scientific literature.

Similarly, no evaluations of the anti-inflammatory activity of this compound have been published. This includes a lack of data on the in vitro inhibition of inflammatory mediators and the modulation of cellular pathways in inflammatory models.

While research exists on the biological activities of various other furan-containing compounds, the explicit focus on "this compound" as requested reveals a gap in the current scientific knowledge. Therefore, the detailed article on its biological activity as outlined in the prompt cannot be generated at this time due to the absence of primary research data.

Biological Activity and Mechanistic Investigations in Vitro Studies

Antioxidant and Free Radical Scavenging Properties (in vitro assays)

The antioxidant capacity of furan-containing compounds has been a subject of significant research interest. Derivatives of 3-(Furan-2-yl)-2-thioxopropanoic acid, particularly those belonging to the dihydropyrimidine (B8664642) class, have been evaluated for their ability to neutralize harmful free radicals. In vitro assays are crucial for determining this potential.

Commonly used methods to assess antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and hydrogen peroxide scavenging assays. For instance, a study on ester derivatives of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrated notable free-radical scavenging capabilities. mui.ac.ir One particular derivative, compound 3c in the study, showed the most potent activity in the DPPH assay, with a half-maximal inhibitory concentration (IC50) of 0.6 mg/ml. mui.ac.ir Furthermore, other derivatives (3d and 3e ) were identified as moderate reducing agents. mui.ac.ir While these compounds are structurally more complex than this compound, the presence of the furan-2-yl moiety is a common feature, suggesting its contribution to the observed antioxidant effects. The ability of such compounds to donate a hydrogen atom or an electron to stabilize free radicals is a key aspect of their antioxidant mechanism.

Table 1: DPPH Radical Scavenging Activity of Related Furan (B31954) Derivatives

| Compound | IC50 (mg/ml) |

|---|---|

| **Compound 3c*** | 0.6 |

| Gallic Acid (Standard) | <0.1 |

Note: Compound 3c is an ester derivative of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Anti-proliferative and Anticancer Activities (in vitro cell line studies)

The furan scaffold is a key component in a variety of compounds exhibiting significant anticancer properties. orientjchem.org The anti-proliferative potential of molecules related to this compound has been investigated against several human cancer cell lines.

For example, novel chalcone (B49325) derivatives incorporating a 3-(furan-2-yl)pyrazolyl moiety were synthesized and tested for their in vitro anticancer activity. nih.govresearchgate.net These studies evaluated the compounds against hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and lung carcinoma (A549) cell lines. nih.govresearchgate.net The results indicated that the presence of the furan group contributed to the cytotoxic effects against these cancer cells. d-nb.info One of the related thiophene-containing compounds, 7g , showed particularly promising activity against A549 and HepG2 cells, with IC50 values of 27.7 µg/ml and 26.6 µg/ml, respectively, comparable to the standard drug doxorubicin. nih.govresearchgate.net Further investigation into the mechanism revealed that these compounds could induce DNA damage and fragmentation in cancer cells. nih.govresearchgate.net While this data is for more complex derivatives, it highlights the potential of the furan-2-yl group as a pharmacophore in the design of new anticancer agents.

Table 2: In Vitro Anticancer Activity of a Related Thiophene (B33073)/Pyrazolyl Chalcone (Compound 7g)

| Cell Line | IC50 (µg/ml) of Compound 7g | IC50 (µg/ml) of Doxorubicin (Standard) |

|---|---|---|

| A549 (Lung Carcinoma) | 27.7 | 28.3 |

| HepG2 (Hepatocellular Carcinoma) | 26.6 | 21.6 |

Enzyme Inhibition Studies (e.g., thymidylate synthase inhibition)

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. nih.govwikipedia.org Consequently, TS is a well-established target for anticancer drugs. nih.govclinpgx.org Inhibitors of this enzyme disrupt the DNA synthesis process, leading to cell death, particularly in rapidly dividing cancer cells. wikipedia.org

While direct studies on the inhibition of thymidylate synthase by this compound are not extensively documented, the development of folate-based and non-classical TS inhibitors provides a framework for understanding how such a molecule might interact with the enzyme. nih.govresearchgate.net Many TS inhibitors are structurally analogous to the enzyme's natural substrates. nih.gov Given the structural components of this compound, it could potentially be investigated as a novel scaffold for TS inhibition. Future research, including enzymatic assays and kinetic studies, would be necessary to determine its specific inhibitory activity and mechanism against thymidylate synthase or other relevant enzymes in cancer progression.

Metal Chelating Activities (in vitro)

The ability of a compound to chelate metal ions is an important aspect of its potential biological activity, including antioxidant and antimicrobial effects. Furan-containing ligands have been shown to form stable complexes with various transition metal ions. raijmr.comjocpr.com

Studies on ligands synthesized from the reaction of furan derivatives with 4-amino salicylic (B10762653) acid have demonstrated effective metal-chelating properties. raijmr.comjocpr.comderpharmachemica.com These studies prepared complexes with Cu2+, Co2+, Ni2+, Mn2+, and Zn2+ and characterized their formation through spectral and magnetic analyses. derpharmachemica.com The resulting data confirmed a 1:2 metal-to-ligand stoichiometry for the divalent metal ions. derpharmachemica.com Although this research was conducted on different furan-containing molecules, the presence of heteroatoms (oxygen in the furan ring and sulfur and oxygen in the thioxopropanoic acid side chain) in this compound provides potential coordination sites for metal ions. This suggests that the compound could exhibit metal-chelating activity, a property that warrants further investigation through techniques such as UV-visible spectrophotometry or potentiometric titrations.

Structure-Activity Relationship (SAR) Derivations from In Vitro Data

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For furan-containing compounds, SAR analyses have been crucial in optimizing their therapeutic potential. ijabbr.com

From the available in vitro data on related compounds, several SAR trends can be inferred. In studies of anticancer chalcones, the nature and substitution pattern on the aromatic rings linked to the furan moiety significantly impact cytotoxicity. d-nb.info For antioxidant furan derivatives, the type of functional groups attached to the core structure can modulate their radical scavenging potency. mui.ac.ir For example, systematic modification of the ester group in the 4-(furan-2-yl)-tetrahydropyrimidine series led to variations in antioxidant activity. mui.ac.ir A comprehensive SAR for this compound itself would require the synthesis and biological evaluation of a library of analogs with modifications to the furan ring and the thioxopropanoic acid side chain. This would allow for the identification of key structural features essential for its antioxidant, anticancer, and enzyme-inhibiting activities.

Chemoinformatics and Molecular Docking Studies in Ligand Discovery

Chemoinformatics and molecular docking are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological target, such as an enzyme or receptor. asianpubs.org These in silico methods are instrumental in modern drug discovery.

Molecular docking studies have been successfully applied to various furan derivatives to elucidate their binding modes and predict their biological activity. For instance, novel furan-derived chalcones and their pyrazoline derivatives were docked into the active site of GlcN-6-P synthase to explore their antimicrobial potential. nih.gov In other research, furan-azetidinone hybrids were docked against several E. coli enzyme targets, including enoyl reductase, with results showing promising binding scores and interactions with key amino acid residues like PHE 94 and TYR 146. ijper.org Similarly, docking studies of furan-containing compounds as potential inhibitors of interleukin-13 have been performed to investigate their anti-inflammatory properties. researchgate.net

For this compound, molecular docking could be employed to predict its binding affinity and orientation within the active site of enzymes like thymidylate synthase. Such studies would provide valuable hypotheses about its mechanism of action and guide the design of more potent derivatives, making it a valuable strategy in the early stages of discovering new therapeutic agents based on this scaffold.

Applications As Chemical Precursors and Building Blocks

Role in the Synthesis of Pharmacologically Active Heterocycles

The furan (B31954) nucleus is a common scaffold in a wide range of pharmaceuticals and biologically active compounds. nih.govslideshare.net Its presence in 3-(Furan-2-yl)-2-thioxopropanoic acid makes this compound a potential starting material for the synthesis of novel heterocyclic systems with pharmacological activity. Research on analogous furan-containing propanoic acid derivatives has demonstrated their utility in creating molecules with notable antimicrobial properties.

For instance, derivatives of 3-(furan-2-yl)propenoic acid, a structurally similar compound, have been used to synthesize 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govnih.gov These resulting compounds have shown significant antimicrobial activity against various pathogens. nih.govnih.gov

Table 1: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

| Compound Type | Test Organism | Activity Level | Reference |

|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Good antimicrobial activity at 64 µg/mL | nih.govnih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | Suppressive activity | nih.gov |

The thioxo-carboxylic acid functionality could also play a key role in the synthesis of bioactive molecules. For example, thioureides derived from 2-thiophene carboxylic acid have demonstrated antimicrobial activity. researchgate.net Furthermore, compounds like 2-oxothiazolidine-4-carboxylic acid, which contain a sulfur-based carboxylic acid derivative, are known to have biological effects such as inhibiting vascular calcification. nih.gov The combination of the furan ring with the thioxo-propanoic acid side chain in this compound offers a unique chemical scaffold for the development of new therapeutic agents.

Utility in Materials Science and Polymer Chemistry

Furan derivatives are recognized as important bio-based platform chemicals for the synthesis of sustainable polymers. acs.orgwiley-vch.de The furan ring's similarity to the phenyl ring allows it to be a renewable substitute for petroleum-based aromatic monomers in polymer production. acs.org One of the most significant furan-based monomers is 2,5-furandicarboxylic acid (FDCA), which is used to produce polyesters like polyethylene (B3416737) furanoate (PEF), a bio-based alternative to PET. acs.orgmagtech.com.cn

The general utility of furan derivatives in polymer science is well-established, with applications in creating a variety of polymers, including:

Polyesters acs.orgmagtech.com.cn

Polyamides acs.org

Poly(ester amide)s acs.org

Furan-based resins rsc.org

Conjugated polymers for biomedical applications rsc.org

While there is no specific literature detailing the use of this compound as a monomer, its furan moiety makes it a theoretical candidate for incorporation into polymer backbones. The carboxylic acid group could participate in polycondensation reactions to form polyesters or polyamides, while the thione group could be used for further chemical modifications or to impart specific properties, such as thermal stability or altered optical characteristics, to the resulting polymer. The synthesis of furan-based conjugated polymers via direct C-H arylation highlights the versatility of the furan ring in creating functional materials. rsc.org

Development of Novel Bioluminescence Systems

Bioluminescence is a chemical process wherein a substrate, known as a luciferin, is oxidized by an enzyme, called a luciferase, to produce light. researchgate.net The specific chemical structures of luciferins and luciferases vary among different organisms. researchgate.net

There is no documented evidence of this compound being involved in any natural or synthetic bioluminescence system. However, the furan chemical scaffold is present in molecules that exhibit interesting optical properties. For example, certain furan derivatives have been investigated as blue fluorescers in chemiluminescence systems. rsc.org Additionally, furan-substituted thiophene (B33073)/phenylene co-oligomers have been synthesized and shown to possess strong fluorescence, with potential applications in organic lasing. acs.org These examples indicate that the furan ring can be a component of molecules designed for light-emitting applications, even though a direct role for this compound in bioluminescence has not been established.

Synthesis of Specialized Reagents and Ligands

The chemical structure of this compound makes it a plausible precursor for the synthesis of specialized reagents and ligands. The furan ring is a versatile synthon in organic chemistry, capable of participating in a wide array of reactions, including cycloadditions and electrophilic substitutions. pharmaguideline.comrsc.org

The carboxylic acid group is a common functional handle for synthesizing more complex molecules. For example, furan-2-carboxylic acid can be converted into various derivatives to create amides, esters, and other functional compounds. escholarship.org These transformations are fundamental in building larger, more complex molecules for various chemical applications.

Furthermore, the presence of both a carboxylic acid and a thione group suggests potential for this molecule to act as a ligand for metal ions. Thiocarboxylic acids and their derivatives are known to coordinate with metals, and the specific arrangement of the furan ring and the sulfur and oxygen atoms in this compound could lead to the formation of stable metal complexes. Such complexes could have applications in catalysis or as specialized reagents in chemical synthesis. The biosynthesis of natural products containing thiocarboxylic acids highlights the unique reactivity and potential of this functional group.

Conclusion and Future Perspectives

Synthesis of Current Research Insights for 3-(Furan-2-yl)-2-thioxopropanoic Acid

A direct synthesis route for this compound is not prominently documented. However, analogous synthetic strategies for similar α-keto acids and thio-derivatives suggest plausible pathways. One potential approach could involve the reaction of a furan-2-yl Grignard reagent with an appropriate electrophile to construct the carbon skeleton, followed by the introduction of the thioxo and carboxylic acid functionalities. Alternatively, the modification of a precursor molecule, such as 3-(Furan-2-yl)propanoic acid, through a thionation reaction could be explored. The lack of specific research on this compound means that a definitive summary of its established synthesis and properties cannot be provided at this time.

Identification of Promising Research Avenues and Untapped Potential

The unique structural features of this compound suggest several promising areas for future investigation. The furan (B31954) ring is a well-known pharmacophore present in numerous bioactive compounds. mdpi.comnih.gov Its combination with a thioxopropanoic acid moiety could lead to novel biological activities.

Table 1: Potential Research Areas for this compound

| Research Area | Rationale |

| Antimicrobial Activity | Furan and thiophene (B33073) derivatives have demonstrated significant antimicrobial properties. nih.govresearchgate.net The thioxo group may enhance this activity. |

| Anticancer Properties | Chalcones and other derivatives containing furan and thiophene rings have been investigated for their anticancer potential. researchgate.net |

| Enzyme Inhibition | The α-keto acid and thione functionalities could act as inhibitors for various enzymes, a strategy often employed in drug design. |

| Coordination Chemistry | The presence of multiple heteroatoms (oxygen and sulfur) makes the compound a potential ligand for metal complexes, which could have catalytic or medicinal applications. |

Outlook on Novel Derivatizations and Compound Library Generation

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse compound library for screening purposes.

Modification of the Furan Ring: Electrophilic substitution on the furan ring could introduce a variety of substituents to probe structure-activity relationships.

Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other functional groups could modulate the compound's pharmacokinetic properties.

Reactions of the Thioxo Group: The thione functionality can undergo various reactions, including S-alkylation and cycloaddition, to create novel heterocyclic systems.

Systematic derivatization and subsequent biological evaluation could uncover lead compounds with potent and selective activities.

Integration of Advanced Computational and Experimental Methodologies for Future Discoveries

To accelerate the exploration of this compound and its derivatives, a combined computational and experimental approach is highly recommended.

Computational Methods:

Molecular Docking: To predict the binding modes and affinities of the compound and its derivatives with various biological targets.

Quantum Mechanical Calculations: To understand the electronic properties and reactivity of the molecule, aiding in the design of synthetic routes and the prediction of reaction mechanisms.

ADMET Prediction: In silico tools can be used to estimate the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives, helping to prioritize compounds for synthesis.

Experimental Methodologies:

High-Throughput Screening (HTS): To rapidly evaluate a large library of derivatives against a panel of biological targets.

Advanced Spectroscopic Techniques: Such as 2D NMR and X-ray crystallography, to unambiguously determine the structures of new compounds.

In Vitro and In Vivo Assays: To validate the biological activities identified through screening and to assess the therapeutic potential of lead compounds.

The integration of these advanced methodologies will be crucial in unlocking the full potential of this compound and its analogues in various scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.